(2S,3R,10bS)-2-(2-fluorophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
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Overview
Description
2-(2-Fluorophenyl)-3-(4-methylbenzoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3-(4-methylbenzoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the use of transition-metal-free conditions to facilitate the formation of the pyrrolo[2,1-a]isoquinoline core . The reaction conditions often involve the use of aryne intermediates and oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-(4-methylbenzoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolo[2,1-a]isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced isoquinoline derivatives, and substituted aromatic compounds.
Scientific Research Applications
2-(2-Fluorophenyl)-3-(4-methylbenzoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-3-(4-methylbenzoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-a]isoquinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups often have enhanced biological activity and stability.
Benzoyl derivatives: Benzoyl-containing compounds are known for their pharmacological properties.
Uniqueness
2-(2-Fluorophenyl)-3-(4-methylbenzoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H20FN3O |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S,3R,10bS)-2-(2-fluorophenyl)-3-(4-methylbenzoyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C28H20FN3O/c1-18-10-12-20(13-11-18)26(33)25-24(22-8-4-5-9-23(22)29)28(16-30,17-31)27-21-7-3-2-6-19(21)14-15-32(25)27/h2-15,24-25,27H,1H3/t24-,25+,27-/m0/s1 |
InChI Key |
LATHMBIBTZXTOU-WEWMWRJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H](C([C@H]3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CC=CC=C5F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CC=CC=C5F |
Origin of Product |
United States |
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